![molecular formula C7H7N3O5 B11718386 2-{2-[(5-Nitrofuran-2-yl)methylidene]hydrazin-1-yl}acetic acid](/img/structure/B11718386.png)
2-{2-[(5-Nitrofuran-2-yl)methylidene]hydrazin-1-yl}acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{2-[(5-Nitrofuran-2-yl)methylidene]hydrazin-1-yl}acetic acid is a compound that belongs to the class of furan derivatives. These compounds are known for their diverse biological and pharmacological activities. The presence of the nitrofuran moiety in its structure imparts significant antimicrobial properties, making it a compound of interest in medicinal chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-{2-[(5-Nitrofuran-2-yl)methylidene]hydrazin-1-yl}acetic acid typically involves the condensation of 5-nitrofuran-2-carbaldehyde with hydrazine derivatives, followed by the reaction with acetic acid. The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or methanol .
Industrial Production Methods: the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatographic techniques .
Types of Reactions:
Oxidation: The nitrofuran moiety can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: Reduction of the nitro group can yield amino derivatives, which can further participate in various substitution reactions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrofuran ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Oxidized nitrofuran derivatives.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted furan derivatives.
Aplicaciones Científicas De Investigación
2-{2-[(5-Nitrofuran-2-yl)methylidene]hydrazin-1-yl}acetic acid has been studied for its antimicrobial properties, particularly against Gram-positive and Gram-negative bacteria. It has shown potential as an antibacterial agent, making it a candidate for developing new antibiotics. Additionally, its derivatives have been explored for their anticancer, antiviral, and anti-inflammatory activities .
Mecanismo De Acción
The antimicrobial activity of 2-{2-[(5-Nitrofuran-2-yl)methylidene]hydrazin-1-yl}acetic acid is primarily attributed to the nitrofuran moiety. The compound undergoes intracellular reduction to form reactive intermediates that can damage bacterial DNA and other cellular components. This leads to the inhibition of bacterial growth and eventual cell death .
Comparación Con Compuestos Similares
- 2-{2-[(5-Nitrofuran-2-yl)methylidene]hydrazin-1-yl}benzoic acid
- 2-(5-Nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino derivatives
Comparison: Compared to other similar compounds, 2-{2-[(5-Nitrofuran-2-yl)methylidene]hydrazin-1-yl}acetic acid exhibits unique structural features that enhance its antimicrobial activity. The presence of the acetic acid moiety provides additional sites for chemical modifications, potentially leading to derivatives with improved pharmacological properties .
Propiedades
Fórmula molecular |
C7H7N3O5 |
|---|---|
Peso molecular |
213.15 g/mol |
Nombre IUPAC |
2-[2-[(5-nitrofuran-2-yl)methylidene]hydrazinyl]acetic acid |
InChI |
InChI=1S/C7H7N3O5/c11-7(12)4-9-8-3-5-1-2-6(15-5)10(13)14/h1-3,9H,4H2,(H,11,12) |
Clave InChI |
YVUZTCSWXFILQY-UHFFFAOYSA-N |
SMILES canónico |
C1=C(OC(=C1)[N+](=O)[O-])C=NNCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


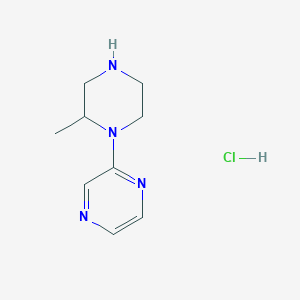
![1-[2-(Piperazin-1-yl)pyrimidin-5-yl]ethan-1-one hydrochloride](/img/structure/B11718310.png)

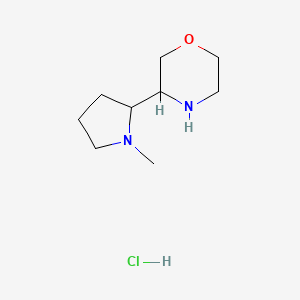
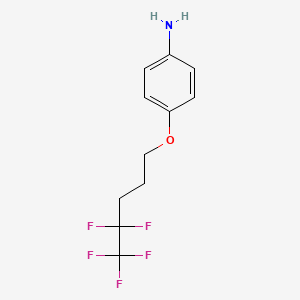
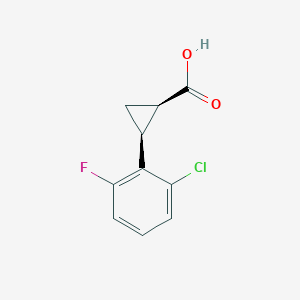
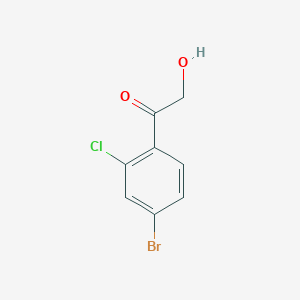
![7-Oxo-7,8-dihydro-[1,2,4]triazolo[4,3-b][1,2,4]triazine-6-carboxylic acid](/img/structure/B11718349.png)
![Diethyl [(hydroxyimino)bis(2,2,2-trichloroethane-1,1-diyl)]biscarbamate](/img/structure/B11718354.png)



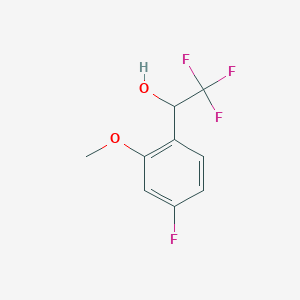
![(S)-2-[4-[[(Trifluoromethyl)sulfonyl]oxy]phenyl]propanoic Acid](/img/structure/B11718378.png)
